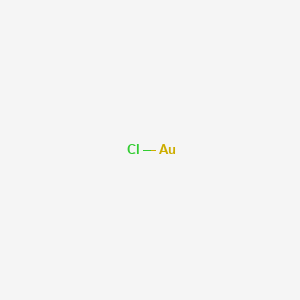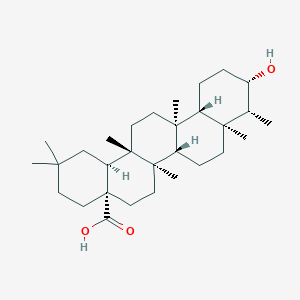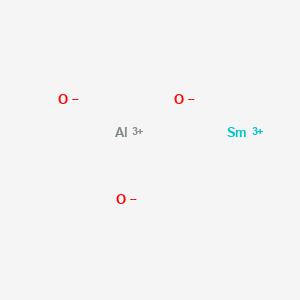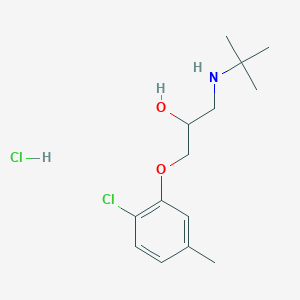
1-Cyano-4-fluoronaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Cyano-4-fluoronaphthalene, such as 4-amino-1,8-dicyanonaphthalene and its derivatives, has been efficiently achieved. These compounds are utilized as photo-induced electron transfer fluorescence switches, exhibiting significant fluorescence enhancement when exposed to transition metal ions like Cr3+ and Fe3+ and responding sensitively to pH values (X. Qian & Yi Xiao, 2002). Additionally, carbopalladation of nitriles has been employed for synthesizing 3,4-disubstituted 2-aminonaphthalenes, indicating the versatility of reactions involving cyano groups in naphthalene derivatives (Qingping Tian et al., 2003).
Molecular Structure Analysis
The molecular structure of 1-Cyano-4-fluoronaphthalene derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile reveals intramolecular hydrogen bonding and C–H⋯N intermolecular hydrogen bonds, showcasing the impact of fluoro and cyano substituents on molecular geometry and interactions (S. Özbey et al., 2004).
Chemical Reactions and Properties
Photoreactions of 1-Cyanonaphthalene with compounds like indene have been studied, showing stereospecific photocycloaddition and the formation of cycloadducts. These reactions underscore the photoreactivity of cyanonaphthalenes in various solvents, hinting at the complex interplay between structure and reactivity (Masahide Yasuda et al., 1980).
Physical Properties Analysis
The synthesis and NMR study of 1-acetyl-8-fluoronaphthalenes provide insights into the through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling. These findings reveal the effect of substituents on coupling constants, which are crucial for understanding the physical properties of fluoro-substituted naphthalenes (S. Jaime-Figueroa et al., 2000).
Chemical Properties Analysis
The chemical properties of 1-Cyano-4-fluoronaphthalene derivatives, such as their electron accepting capabilities, have been explored. For example, studies on benzenoid cyanocarbons demonstrate significant electron affinities, indicating the strong electron-accepting nature of cyano-substituted naphthalenes (Xiuhui Zhang et al., 2006).
Applications De Recherche Scientifique
Fungal Metabolism of Fluoronaphthalene
C. Cerniglia et al. (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, revealing how the fungus oxidizes the compound at specific positions to form various metabolites. This study provides insights into the microbial biotransformation of fluoronaphthalene compounds (Cerniglia, Miller, Yang, & Freeman, 1984).
Synthesis and Cross-Coupling
M. Lysén et al. (2006) described the synthesis and cross-coupling of ortho-substituted naphthaleneboronic esters, including 1-cyanonaphthalene. This study is significant for understanding the chemical synthesis processes involving cyanonaphthalene derivatives (Lysén, Madden, Kristensen, Vedsø, Zøllner, & Begtrup, 2006).
Defluorination and Catalysis
Haiqing Guo et al. (2006) explored the defluorination of 1-fluoronaphthalene using transition metal catalysts, highlighting a method for modifying fluoroarenes (Guo, Kong, Kanno, He, Nakajima, & Takahashi, 2006).
Excimer Formation in Clustered Compounds
M. Itoh and M. Takamatsu (1990) studied the formation of van der Waals clusters in 1-cyanonaphthalene and related compounds, revealing insights into excimer fluorescence in these clusters (Itoh & Takamatsu, 1990).
Novel Fluorophores
X. Qian and Yi Xiao (2002) synthesized novel fluorophores based on 4-amino-1,8-dicyanonaphthalene derivatives. These fluorophores demonstrated sensitivity to transition metal ions and pH, showcasing potential applications in sensing technologies (Qian & Xiao, 2002).
Spin-Spin Coupling Studies
S. Jaime-Figueroa et al. (2000) conducted a study on 4,5-substituted 1-acetyl-8-fluoronaphthalenes, providing valuable data on through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling, important for understanding molecular interactions in fluorinated compounds (Jaime-Figueroa, Kurz, Liu, & Cruz, 2000).
Photocycloaddition Reactions
H. Maeda et al. (2011) examined the photocycloaddition reactions of cyanonaphthalenes with furanmethanols. This study highlights the importance of hydrogen bonding in directing regioselective reactions under photoirradiation conditions (Maeda, Chiyonobu, & Mizuno, 2011).
Enantioselective Sensing
X. Mei and C. Wolf (2004) developed a chiral fluorosensor based on 1,8-diacridylnaphthalene derivatives for enantioselective sensing of various chiral carboxylic acids, demonstrating potential applications in stereochemical analysis (Mei & Wolf, 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoronaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSGYYNFKIQWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371561 | |
| Record name | 1-Cyano-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-4-fluoronaphthalene | |
CAS RN |
13916-99-9 | |
| Record name | 1-Cyano-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13916-99-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)


